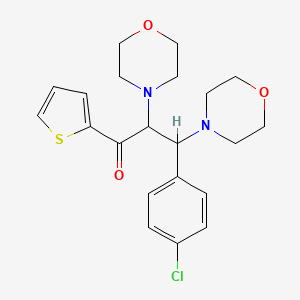

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

Description

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a thiophen-2-yl group at position 1, a 4-chlorophenyl group at position 3, and two morpholino moieties at positions 2 and 2. While direct structural or biological data for this compound are absent in the provided evidence, its design aligns with pharmacologically active scaffolds, such as chalcone derivatives, pyrazolines, and thiophene-containing analogs. The morpholino groups likely enhance solubility and modulate bioactivity, while the thiophene and chlorophenyl groups contribute to electronic and steric properties relevant to drug-receptor interactions.

Properties

IUPAC Name |

3-(4-chlorophenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c22-17-5-3-16(4-6-17)19(23-7-11-26-12-8-23)20(24-9-13-27-14-10-24)21(25)18-2-1-15-28-18/h1-6,15,19-20H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYIXOKAGLMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CS3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the morpholino groups: The final step involves the nucleophilic substitution of the intermediate with morpholine under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Material Science: The thiophene ring’s electronic properties make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The thiophene ring may interact with aromatic amino acids in proteins, while the morpholino groups could enhance solubility and bioavailability. The chlorophenyl group may contribute to binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Thiophene-Containing Propanones

- 3-Chloro-1-(thiophen-2-yl)propan-1-one (): Synthesized via Friedel-Crafts acylation using thiophene and chloropropionyl chloride. This compound lacks the 4-chlorophenyl and morpholino groups but shares the thiophen-2-yl-propan-1-one core. Its synthesis methodology suggests that the target compound could be derived through analogous routes with additional substitution steps .

- 3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)propan-1-one (3o, ): Features a 4-chlorophenyl group and a benzo[b]thiophene moiety. Synthesized via a bimetallic iron-palladium catalyzed Friedel-Crafts reaction (77% yield).

Morpholino-Substituted Analogs

- 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a, ): Contains a morpholinoethoxy group linked to a phenyl ring. Exhibits high cytotoxicity against MCF-7 cancer cells (superior to Tamoxifen) with minimal effects on normal cells. This highlights the role of morpholino groups in enhancing selective bioactivity, a trait likely relevant to the target compound .

Chlorophenyl-Containing Derivatives

- rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one (): Synthesized via NaBH4 reduction, featuring dual 4-chlorophenyl groups. The presence of sulfur (thioether) and oxygen (furan) heteroatoms may influence redox properties, contrasting with the target compound’s morpholino and thiophene groups .

Crystallographic and Computational Insights

- Dihedral Angles: Pyrazoline derivatives in –2 exhibit dihedral angles between 4.64° and 10.53°, influencing planarity and intermolecular interactions. The target compound’s morpholino groups may introduce steric hindrance, altering its conformational stability .

- Wavefunction Analysis: Tools like Multiwfn () could elucidate electron density distributions and reactive sites, though none of the cited compounds explicitly used this method .

Biological Activity

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C22H28ClN2O4S

- Molecular Weight : 448.99 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

The biological activity of 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound has shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Studies have indicated that 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their anticancer activity. The study found that modifications to the morpholine group significantly enhanced the anticancer efficacy against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited growth in multi-drug resistant strains of bacteria. This study highlighted its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.